1-(m-tolyl)-3-(piperonyloylamino)thiourea
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Overview
Description
1-(m-Tolyl)-3-(piperonyloylamino)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(m-tolyl)-3-(piperonyloylamino)thiourea typically involves the reaction of m-tolyl isothiocyanate with piperonyloyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(m-Tolyl)-3-(piperonyloylamino)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Amines, alcohols; reactions can be conducted in polar solvents like ethanol or methanol, often under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted thioureas
Scientific Research Applications
1-(m-tolyl)-3-(piperonyloylamino)thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical studies.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(m-tolyl)-3-(piperonyloylamino)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(o-tolyl)-3-(piperonyloylamino)thiourea
- 1-(p-tolyl)-3-(piperonyloylamino)thiourea
- 1-(m-tolyl)-3-(benzoylamino)thiourea
Uniqueness
1-(m-tolyl)-3-(piperonyloylamino)thiourea is unique due to the presence of both the m-tolyl and piperonyloyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H15N3O3S |
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Molecular Weight |
329.4g/mol |
IUPAC Name |
1-(1,3-benzodioxole-5-carbonylamino)-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C16H15N3O3S/c1-10-3-2-4-12(7-10)17-16(23)19-18-15(20)11-5-6-13-14(8-11)22-9-21-13/h2-8H,9H2,1H3,(H,18,20)(H2,17,19,23) |
InChI Key |
VAKBHISWSLOVQV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NNC(=O)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NNC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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